molecular formula C15H10N4O2 B2370409 N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide CAS No. 710945-67-8

N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide

Cat. No. B2370409
CAS RN: 710945-67-8
M. Wt: 278.271
InChI Key: INQJLNGRNLTVPW-UHFFFAOYSA-N
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Description

“N-(1H-Indol-5-yl)benzamide” is a compound that can be purchased online from Synthetic Chemistry Reference Tools . It’s used as a reference material for highly accurate and reliable data analysis .


Synthesis Analysis

A number of new derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides are prepared by the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide in the presence of sodium methoxide in DMF .


Molecular Structure Analysis

The structures of the resulted compounds were identified and confirmed by elemental analysis, mass, 1HNMR and 13CNMR spectroscopies .


Chemical Reactions Analysis

The reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide in the presence of sodium methoxide in DMF leads to the formation of new derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides .

Scientific Research Applications

Antiproliferative and Anti-Inflammatory Activities

A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, related to N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide, were synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. These compounds, including ones like compound 6i and 6t, showed promising activity against the proliferation of human cancer cell lines and inflammation in rat paw edema (Rapolu et al., 2013).

Structural Study and Cancer Research

The structures of 5-(1H-indol-3-yl)-2,1,3-benzotriazole derivatives, closely related to the target compound, were determined using single-crystal X-ray diffraction (SCXRD) analyses. These studies contribute to the design of potential inhibitors for cancer research, highlighting the importance of structural analysis in developing new therapeutic agents (Mirgaux et al., 2022).

Synthesis and Spectroscopic Analysis

The synthesis and characterization of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, a compound structurally similar to the target molecule, were reported. The study includes spectroscopic techniques and single-crystal X-ray diffraction methods, offering insights into the molecular structure and potential applications in medicinal chemistry (Al-Ostoot et al., 2019).

Enzymatic Inhibition and Therapeutic Potential

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and evaluated for their in vitro inhibitory potential against the urease enzyme. Compounds like 8c showed competitive inhibition with low Ki values, suggesting potential as therapeutic agents in drug design programs (Nazir et al., 2018).

Antimicrobial and Antioxidant Activities

Another related study involved the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide. These compounds were screened for antimicrobial and antioxidant activity, with some exhibiting promising results against tested microorganisms and radical scavenging activities (Sindhe et al., 2016).

properties

IUPAC Name

N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c20-15(10-1-3-13-14(8-10)19-21-18-13)17-11-2-4-12-9(7-11)5-6-16-12/h1-8,16H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQJLNGRNLTVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide

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